molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol

Cat. No.: B589640
CAS No.: 132416-36-5
M. Wt: 277.4 g/mol
InChI Key: HTXYDPFOHWAMGH-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is a chemical compound designed for specialized research applications. It features a stable 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) radical moiety, a well-characterized nitroxide known for its persistence due to steric shielding of the radical center by four methyl groups . This alkoxyamine structure is of significant interest in the field of polymer science, particularly in Nitroxide-Mediated Radical Polymerization (NMP), where it can act as a unimolecular initiator to provide controlled growth of polymer chains with narrow molecular weight distributions . Beyond polymer synthesis, the TEMPO component is widely recognized for its role in redox chemistry and catalysis, frequently employed in the selective oxidation of primary alcohols to aldehydes . In biochemical and physiological research, nitroxides like TEMPO are explored for their dual nature as potential antioxidants, which can scavenge reactive oxygen species, and as toxins that may induce oxidative stress, with effects on cell growth, metabolism, and aging processes . The incorporation of the phenyl ethanol group further diversifies its potential utility. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, noting that related TEMPO compounds can be hazardous, causing severe skin burns and eye damage .

Properties

CAS No.

132416-36-5

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol

InChI

InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3

InChI Key

HTXYDPFOHWAMGH-UHFFFAOYSA-N

SMILES

CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C

Canonical SMILES

CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Derivatives

The foundational step involves Friedel-Crafts alkylation of phenol or substituted phenols with chloroisoprene or glyoxylic acid derivatives. For example, p-hydroxybenzaldehyde undergoes alkylation with chloroisoprene in the presence of potassium hydroxide, forming 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzaldehyde. This intermediate is critical for introducing the phenyl-ethanol backbone.

TEMPO-Mediated Oxidation

The alkylated product is oxidized using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under biphasic conditions. In one protocol, 4-hydroxymandelic acid methyl ester (2c ) is treated with TEMPO and calcium hypochlorite [Ca(ClO)₂] in dichloromethane-water, yielding the corresponding ketone (2d ). Subsequent reduction with sodium borohydride selectively generates the secondary alcohol, completing the ethan-1-ol moiety.

Key Conditions

  • Solvent: Dichloromethane/water (1:1)

  • Oxidant: Ca(ClO)₂ (1.2 equiv)

  • Catalyst: TEMPO (0.1 equiv)

  • Yield: 68–72%

Copper-Catalyzed Cross-Coupling

Ullmann-Type Etherification

A robust method employs copper catalysis to couple 1-bromoethylbenzene derivatives with TEMPO. For instance, 1,4-bis(1-bromoethyl)benzene reacts with TEMPO in toluene at 80°C using copper powder and copper trifluoromethanesulfonate, forming the target compound via Ullmann coupling.

Reaction Mechanism

  • Oxidative Addition : Cu⁰ inserts into the C–Br bond, forming a Cu(I) intermediate.

  • Transmetallation : TEMPO coordinates to Cu(I), displacing bromide.

  • Reductive Elimination : The Cu(I) center facilitates C–O bond formation, releasing the product.

Optimized Parameters

  • Catalyst: Cu (3.0 equiv), Cu(OTf)₂ (0.05 equiv)

  • Ligand: 4-tert-Butyl-2-(4-tert-butylpyridin-2-yl)pyridine

  • Temperature: 80°C

  • Yield: 54–58%

Reductive Amination of TEMPO Derivatives

Synthesis of TEMPO-Hydroxylamine

2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) is prepared by reducing TEMPO with sodium ascorbate in aqueous dichloromethane. This hydroxylamine derivative serves as a nucleophile for subsequent etherification.

Mitsunobu Reaction

TEMPO-H reacts with 1-phenyl-1,2-ethanediol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), forming the ether linkage. The reaction proceeds via inversion of configuration, ensuring retention of stereochemistry at the alcohol center.

Experimental Data

  • Substrate: 1-Phenyl-1,2-ethanediol (1.0 equiv)

  • Reagents: TEMPO-H (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent: Tetrahydrofuran

  • Yield: 82%

Direct Oxidation of Piperidine Precursors

TEMPO Synthesis via H₂O₂ Oxidation

2,2,6,6-Tetramethylpiperidine is oxidized to TEMPO using hydrogen peroxide (30%) in the presence of tungsten-based catalysts. The resulting TEMPO is then coupled to 1-phenyl-2-bromoethanol via nucleophilic substitution.

Patent Protocol

  • Oxidant: H₂O₂ (2.5 equiv)

  • Catalyst: Na₂WO₄·2H₂O (0.01 mol%)

  • Temperature: 60°C

  • TEMPO Yield: 89%

Etherification with Bromoethanol Derivatives

1-Phenyl-2-bromoethanol reacts with TEMPO in acetonitrile using potassium carbonate as a base. The SN2 mechanism ensures inversion at the carbon center, producing the target alcohol.

Conditions

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile

  • Time: 12 h

  • Yield: 75%

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield RangeScalability
Friedel-CraftsHigh functional group toleranceMulti-step, moderate yields68–72%Pilot-scale
Ullmann CouplingDirect C–O bond formationRequires stoichiometric copper54–58%Lab-scale
Mitsunobu ReactionStereochemical controlCostly reagents (DEAD, PPh₃)82%Small-scale
H₂O₂ OxidationScalable TEMPO productionBromoethanol synthesis required75%Industrial

Experimental Challenges and Solutions

Steric Hindrance Management

The bulky 2,2,6,6-tetramethylpiperidinyl group impedes nucleophilic attack. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Byproduct Formation

Copper-mediated methods often generate homo-coupled byproducts. Adding catalytic 4-tert-butylpyridine ligands suppresses dimerization by stabilizing Cu(I) intermediates.

Purification Strategies

Silica gel chromatography with petroleum ether/ethyl acetate (8:1) effectively separates the target compound from unreacted TEMPO and aromatic byproducts .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Phenylacetaldehyde derivatives.

    Reduction: Corresponding alkanes.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in radical polymerization reactions and as a reagent in organic synthesis.

    Biology: Employed in studies of enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential as an antioxidant and in the development of new pharmaceuticals.

    Industry: Utilized in the production of high-performance polymers and as an additive in lubricants.

Mechanism of Action

The mechanism by which 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol exerts its effects often involves the stabilization of free radicals. The tetramethylpiperidin-1-yl group is known for its ability to quench reactive oxygen species, thereby protecting other molecules from oxidative damage. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity through direct binding or by altering the local redox environment.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogous molecules:

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol C₁₉H₂₉NO₂ Phenyl group, TMPO ether linkage, hydroxyl group Potential stabilizer, pharmacophore candidate
cis-2-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]cyclopentanol C₁₄H₂₇NO₂ Cyclopentanol ring instead of phenyl ethanol; retains TMPO group Likely used in radical stabilization or synthesis
1-Phenyl-2-piperidin-1-ylpropan-1-ol C₁₄H₂₁NO Piperidine (no tetramethyl substitution), propanol backbone Simpler steric profile; basicity-driven reactivity
1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone C₁₄H₂₁N₃O Pyridine-substituted piperidine, ketone group Enhanced hydrogen bonding potential

Key Observations :

  • The phenyl ethanol backbone enhances aromatic interactions compared to cyclopentanol or pyridine-containing analogs .
  • The absence of a ketone or pyridine group in the target compound limits its hydrogen-bonding versatility compared to derivatives like 1-(2-(6-(ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone .

Biological Activity

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is a compound that incorporates a stable nitroxide radical moiety derived from 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). This compound has garnered interest due to its potential biological activities, particularly in the context of oxidative stress and neuroprotection. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

C15H23NO2\text{C}_{15}\text{H}_{23}\text{N}\text{O}_2

It features a phenolic group and a stable nitroxide radical, which contributes to its unique chemical properties.

The biological activity of this compound is largely attributed to the nitroxide radical's ability to scavenge free radicals and inhibit lipid peroxidation. The stability of the TEMPO radical allows it to act as an effective antioxidant in biological systems.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of TEMPO derivatives. For instance, TEMPO has been shown to prevent ferroptotic cell death in neuronal cells. This mechanism is crucial as ferroptosis is associated with various neurodegenerative diseases. In experiments involving mouse hippocampal cell lines, TEMPO effectively inhibited glutamate-induced cell death and reduced neuronal loss in ischemia models .

Antioxidant Activity

The antioxidant capabilities of this compound have been demonstrated through its ability to reduce oxidative stress markers in various cellular models. The compound acts by stabilizing reactive oxygen species (ROS), thereby preventing cellular damage .

Anti-inflammatory Properties

There is emerging evidence that suggests this compound may possess anti-inflammatory properties. It has been observed that TEMPO can inhibit pro-inflammatory cytokine production in immune cells, which is pivotal in managing inflammatory responses in chronic diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionInhibition of ferroptotic cell death in neuronal cells
AntioxidantReduction of oxidative stress markers in cellular models
Anti-inflammatoryInhibition of pro-inflammatory cytokine production

Case Study: Neuroprotection in Ischemia Models

In a controlled study involving ischemic models in mice, treatment with TEMPO resulted in significant reductions in neuronal cell death compared to untreated controls. The protective effect was attributed to the compound's ability to scavenge free radicals generated during ischemic events .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol with high yield?

Methodological Answer:
The compound can be synthesized via a two-step process: (i) condensation of a phenyl-containing precursor with 2,2,6,6-tetramethylpiperidine derivatives, followed by (ii) purification using column chromatography. For example, a reported protocol involves extracting the product with ethyl acetate (3 × 10 mL), concentrating the organic phase, and isolating the compound in 85% yield via silica gel chromatography . Key parameters include solvent choice (e.g., dioxane for reaction medium) and temperature control during condensation.

Advanced: How can researchers confirm whether reactions involving this compound proceed via a radical mechanism?

Methodological Answer:
Radical trapping experiments using (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) are critical. For instance, if adding 2 equivalents of TEMPO suppresses product formation, a radical pathway is likely (e.g., in disulfide intermediate formation) . Conversely, if TEMPO does not inhibit the reaction (e.g., in thiazole synthesis), alternative mechanisms like ionic pathways are suggested . Additional validation can involve ESR spectroscopy to detect transient radical species.

Advanced: How does the catalytic activity of this compound compare to TEMPO in aerobic oxidation reactions?

Methodological Answer:
While TEMPO is widely used in alcohol oxidations, heterogeneous catalysts (e.g., metal-organic frameworks) often outperform TEMPO in activity and reusability under identical conditions. For example, one study showed a TEMPO-based catalyst achieved 85% yield in alcohol oxidation but was less efficient than a metal-free analogue in terms of turnover frequency . Comparative studies should use standardized metrics like turnover number (TON) and reaction kinetics.

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR : To confirm the piperidine ring structure and phenyl group integration.
  • FT-IR : For detecting the hydroxyl (∼3400 cm⁻¹) and ether (∼1100 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 292.2142).
  • TLC : For monitoring reaction progress using ethyl acetate/hexane eluents .

Advanced: How does steric hindrance from the tetramethylpiperidine group influence reactivity?

Methodological Answer:
The bulky 2,2,6,6-tetramethylpiperidine moiety reduces nucleophilic attack at the oxygen center, favoring selective reactions at the phenyl or hydroxyl groups. For example, in esterification, the piperidine group stabilizes intermediates via steric shielding, as observed in TEMPO-mediated oxidations . Computational modeling (e.g., DFT) can quantify steric effects on transition states.

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:
Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Stability tests via TGA/DSC show decomposition above 150°C . Avoid prolonged exposure to light, as the nitroxyl radical moiety (if present) can degrade under UV .

Advanced: Can this compound act as a protecting group for amines or alcohols?

Methodological Answer:
The 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group, a derivative, is used to protect primary/secondary amines. It is introduced via reaction with 4-nitrophenyl carbonate reagents and removed under mild acidic conditions (e.g., TFA), offering orthogonal protection alongside Boc/Cbz groups .

Basic: What solvents are optimal for reactions involving this compound?

Methodological Answer:
Polar aprotic solvents (e.g., dioxane, THF) enhance solubility and reaction rates. For extractions, ethyl acetate is preferred due to its immiscibility with water and ability to partition hydroxyl-containing intermediates .

Advanced: How is this compound utilized in total synthesis of natural products?

Methodological Answer:
It serves as a chiral auxiliary in prostaglandin syntheses. For example, in synthesizing 15-F2t-isoprostane, the piperidine-oxy group directs stereoselective cyclization during enolate oxidation . Chiral HPLC or X-ray crystallography confirms enantiomeric purity post-synthesis.

Basic: What biological activities are associated with piperidine-oxy derivatives?

Methodological Answer:
Piperidine derivatives exhibit receptor-binding activity (e.g., opioid or sigma receptors). While specific data on this compound is limited, structural analogs show potential in neurological drug development. In-vitro assays (e.g., radioligand binding) are recommended for activity screening .

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